

# 7HP-349: A Technical Guide to a Novel Allosteric Integrin Activator

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

7HP-349 (also known as **Alintegimod**) is a first-in-class, orally bioavailable small molecule that acts as an allosteric activator of the integrins  $\alpha L\beta 2$  (LFA-1) and  $\alpha 4\beta 1$  (VLA-4). By promoting the active conformation of these key leukocyte integrins, 7HP-349 enhances cell-to-cell adhesion, a critical process for mounting an effective immune response. This document provides a comprehensive technical overview of 7HP-349, including its mechanism of action, quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

## Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-matrix and cell-cell interactions. The  $\alpha$ L $\beta$ 2 (LFA-1) and  $\alpha$ 4 $\beta$ 1 (VLA-4) integrins, predominantly expressed on leukocytes, play a pivotal role in immune surveillance, trafficking, and activation. LFA-1 binds to Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells (APCs) and endothelial cells, while VLA-4 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1). These interactions are essential for the formation of the immunological synapse, T-cell co-stimulation, and the extravasation of immune cells into tissues.[1]

Dysregulation of integrin function can lead to immunodeficiency or autoimmune diseases. 7HP-349 is an investigational immunostimulant designed to enhance immune responses by



allosterically activating LFA-1 and VLA-4.[2] This potentiation of integrin-mediated adhesion has shown promise in preclinical models for improving the efficacy of cancer immunotherapies and vaccines.[1]

## **Mechanism of Action**

7HP-349 is an allosteric agonist that binds to a site on the integrin molecule distinct from the ligand-binding site. This binding event induces a conformational change in the integrin, shifting it to a high-affinity state for its natural ligands, ICAM-1 and VCAM-1. This enhanced binding strengthens the interaction between immune cells (e.g., T cells, B cells) and APCs or endothelial cells.[1]

The direct consequences of 7HP-349-mediated integrin activation include:

- Enhanced T-cell priming and activation: By stabilizing the immunological synapse, 7HP-349
   promotes more robust and sustained signaling between T cells and APCs.[3]
- Increased leukocyte trafficking: Activated integrins facilitate the firm adhesion of leukocytes
  to the vascular endothelium, a prerequisite for their migration into tissues, including tumor
  microenvironments.[4]
- Augmented anti-tumor immunity: In preclinical cancer models, 7HP-349 has been shown to
  increase the infiltration of cytotoxic T lymphocytes into tumors, leading to enhanced tumor
  control, both as a monotherapy and in combination with checkpoint inhibitors.[4][5]





Click to download full resolution via product page

Caption: Signaling pathway of 7HP-349-mediated integrin activation.

# **Quantitative Data**

The following tables summarize the key quantitative data for 7HP-349 from in vitro and clinical studies.



Table 1: In Vitro Activity of 7HP-349

| Assay                                | Cell Line                 | Ligand | EC <sub>50</sub> (μM) | Reference |
|--------------------------------------|---------------------------|--------|-----------------------|-----------|
| Static Cell<br>Adhesion to<br>VCAM-1 | Jurkat (Human T-<br>cell) | VCAM-1 | 2                     | [6]       |
| Static Cell<br>Adhesion to<br>VCAM-1 | 70Z/3 (Murine B-cell)     | VCAM-1 | ~2                    | [6]       |

Table 2: Pharmacokinetic Parameters of 7HP-349 in Healthy Male Subjects (Phase 1, NCT04508179)

| Dose Group<br>(Single<br>Ascending<br>Dose) | C <sub>max</sub> (ng/mL) | AUC <sub>0-t</sub><br>(ng*h/mL) | T <sub>1</sub> / <sub>2</sub> (h) | Reference |
|---------------------------------------------|--------------------------|---------------------------------|-----------------------------------|-----------|
| 50 mg                                       | 155 (± 48)               | 3,860 (± 1,080)                 | 20.6                              | [4][7]    |
| 100 mg                                      | 459 (± 142)              | 13,800 (± 3,450)                | 25.4                              | [4][7]    |
| 200 mg                                      | 1,140 (± 342)            | 38,100 (± 9,530)                | 28.9                              | [4][7]    |
| 300 mg                                      | 1,860 (± 558)            | 68,800 (±<br>17,200)            | 34.6                              | [4][7]    |

Data are presented as mean (± SD) where available.

# **Experimental Protocols**

This section outlines the methodologies for key experiments used to characterize 7HP-349.

# **In Vitro Static Cell Adhesion Assay**

This assay quantifies the ability of 7HP-349 to enhance the adhesion of leukocytes to immobilized integrin ligands.[5][8]



#### Materials:

- 96-well flat-bottom microplates
- Recombinant human VCAM-1 or ICAM-1
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)
- Jurkat T-cells or other suitable leukocyte cell line
- Fluorescent cell stain (e.g., Calcein-AM, BCECF-AM)
- 7HP-349
- Fluorescence plate reader

#### Protocol:

- Plate Coating:
  - $\circ$  Coat wells of a 96-well plate with recombinant VCAM-1 or ICAM-1 (e.g., 1-10  $\mu g/mL$  in PBS) overnight at 4°C.
  - Wash the wells three times with PBS to remove unbound ligand.
  - Block non-specific binding sites by incubating with a solution of 1% BSA in PBS for 1 hour at 37°C.
  - Wash the wells three times with PBS.
- Cell Preparation:
  - Culture Jurkat cells to the desired density.
  - $\circ$  Label the cells with a fluorescent dye according to the manufacturer's instructions (e.g., 1  $\mu$ M Calcein-AM for 30 minutes at 37°C).



- Wash the cells to remove excess dye and resuspend in assay buffer (e.g., RPMI with 0.5% BSA).
- Adhesion Assay:
  - Prepare serial dilutions of 7HP-349 in the assay buffer.
  - Add the 7HP-349 dilutions to the coated wells.
  - Add the fluorescently labeled cells to the wells (e.g., 5 x 10⁴ cells/well).
  - Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
  - Gently wash the wells to remove non-adherent cells. The number and force of washes should be optimized to achieve a low background signal in control wells.
- Quantification:
  - Measure the fluorescence intensity of the remaining adherent cells in each well using a fluorescence plate reader.
  - Calculate the percentage of adherent cells for each concentration of 7HP-349 relative to a
    positive control (e.g., Mn<sup>2+</sup> or a phorbol ester like PMA) and a negative control (no
    compound).
  - Determine the EC<sub>50</sub> value by fitting the dose-response data to a sigmoidal curve.





Click to download full resolution via product page

Caption: Workflow for the in vitro static cell adhesion assay.



## **Syngeneic Mouse Tumor Models**

These models are used to evaluate the in vivo anti-tumor efficacy of 7HP-349 in immunocompetent mice.[9][10]

#### Materials:

- BALB/c or C57BL/6 mice
- CT26 (colon carcinoma, BALB/c) or B16-F10 (melanoma, C57BL/6) tumor cells
- · Cell culture medium and supplements
- 7HP-349 formulation for oral gavage
- Checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies)
- Calipers for tumor measurement
- Flow cytometry antibodies for immune cell phenotyping

#### Protocol:

- Tumor Implantation:
  - $\circ$  Inject a suspension of tumor cells (e.g., 1 x 10<sup>5</sup> to 1 x 10<sup>6</sup> cells) subcutaneously into the flank of the mice.
  - Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Treatment:
  - Randomize the mice into treatment groups (e.g., vehicle control, 7HP-349 alone, checkpoint inhibitor alone, combination therapy).
  - Administer 7HP-349 via oral gavage at the desired dose and schedule.
  - Administer checkpoint inhibitors via intraperitoneal injection as per established protocols.



#### · Monitoring:

- Measure tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
- Monitor the body weight and overall health of the mice.
- Endpoint Analysis:
  - At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
  - Excise the tumors and spleens.
  - Process a portion of the tumor for flow cytometric analysis of tumor-infiltrating leukocytes (TILs). This involves digesting the tumor into a single-cell suspension and staining with antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, Granzyme B).
  - Process another portion of the tumor for immunohistochemistry to visualize the spatial distribution of immune cells.





Click to download full resolution via product page

Caption: Workflow for in vivo syngeneic mouse tumor model studies.



# Phase 1 Clinical Trial (NCT04508179) Pharmacokinetic Analysis

This protocol describes the bioanalytical method for quantifying 7HP-349 in human plasma.[4] [9]

#### Methodology:

- Sample Collection:
  - Collect blood samples from subjects at predetermined time points before and after dosing with 7HP-349.
  - Process the blood to obtain plasma and store frozen until analysis.
- Sample Preparation:
  - Thaw plasma samples.
  - Perform protein precipitation by adding a solvent such as acetonitrile to a small volume of plasma. This step removes larger proteins that can interfere with the analysis.
  - Centrifuge the samples to pellet the precipitated proteins.
  - Collect the supernatant containing 7HP-349.
- LC-MS/MS Analysis:
  - Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
  - Liquid Chromatography (LC): Separate 7HP-349 from other components in the sample using a suitable chromatography column and mobile phase gradient.
  - Tandem Mass Spectrometry (MS/MS):
    - Ionize the eluting compounds.



- Select the parent ion of 7HP-349 in the first mass spectrometer.
- Fragment the parent ion in a collision cell.
- Select and detect specific fragment ions in the second mass spectrometer. This
  process, known as multiple reaction monitoring (MRM), provides high selectivity and
  sensitivity for quantification.

#### Data Analysis:

- Construct a calibration curve using standards of known 7HP-349 concentrations.
- Determine the concentration of 7HP-349 in the study samples by comparing their peak areas to the calibration curve.
- Use the concentration-time data to calculate pharmacokinetic parameters such as C<sub>max</sub>,
   AUC, and T<sub>1</sub>/<sub>2</sub> using non-compartmental analysis.

## Conclusion

7HP-349 is a promising oral immunostimulant with a well-defined mechanism of action centered on the allosteric activation of LFA-1 and VLA-4 integrins. Preclinical data demonstrate its ability to enhance immune cell adhesion and anti-tumor responses. The Phase 1 clinical trial has established its safety and pharmacokinetic profile in healthy volunteers, supporting further development in combination with cancer immunotherapies and as a vaccine adjuvant. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers interested in the therapeutic potential of 7HP-349 and the broader field of integrin modulation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. CT26 Syngeneic Mouse Model Altogen Labs [altogenlabs.com]
- 8. Static adhesion assay for the study of integrin activation in T lymphocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session Explicyte Immuno-Oncology [explicyte.com]
- 10. B16 as a Mouse Model for Human Melanoma PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [7HP-349: A Technical Guide to a Novel Allosteric Integrin Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399455#7hp-349-integrin-activation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com